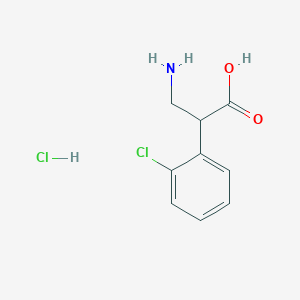

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩は、フェニルアラニン誘導体です。この化合物は、アミノ基、クロロフェニル基、プロパン酸部分を含むユニークな構造で知られています。主に科学研究に使用されており、化学、生物学、医学、産業における様々な用途があります。

製法

合成経路と反応条件

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩の合成は、通常、以下の手順を含みます。

出発物質: 合成は2-クロロベンズアルデヒドから始まります。

中間体の生成: アルデヒド基は、ヒドロキシルアミン塩酸塩との反応によってニトリル基に変換されます。

還元: 次に、ニトリル基は、パラジウム触媒の存在下で水素ガスを使用してアミン基に還元されます。

最終生成物の生成: 生成されたアミンは、次にクロロ酢酸と反応して3-アミノ-2-(2-クロロフェニル)プロパン酸を形成し、その後、塩酸で処理して塩酸塩に変換されます。

工業的生産方法

工業的な環境では、3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量の出発物質が使用され、反応は工業用反応器で行われます。

精製: 製品は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度が確保されます。

品質管理: 最終製品は、業界標準を満たすために、厳格な品質管理試験を受けます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.

Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

Formation of Final Product: The resulting amine is then reacted with chloroacetic acid to form 3-Amino-2-(2-chlorophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

化学反応の分析

反応の種類

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: アミノ基は酸化されてニトロ基を形成することができます。

還元: クロロフェニル基はフェニル基に還元することができます。

置換: 塩素原子は、ヒドロキシル基やアルキル基などの他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。

置換: 求核置換反応は、水酸化ナトリウムやハロアルカンなどの試薬を使用して行うことができます。

生成される主な生成物

酸化: 3-ニトロ-2-(2-クロロフェニル)プロパン酸の形成。

還元: 3-アミノ-2-フェニルプロパン酸の形成。

置換: 3-アミノ-2-(2-ヒドロキシフェニル)プロパン酸または3-アミノ-2-(2-アルキルフェニル)プロパン酸の形成。

科学研究における用途

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩は、科学研究において幅広い用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: アミノ酸代謝やタンパク質合成に関連する研究で使用されます。

医学: 潜在的な治療効果および医薬品開発の前駆体として調査されています。

産業: 様々な化学薬品や医薬品の製造に使用されます。

科学的研究の応用

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies related to amino acid metabolism and protein synthesis.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various chemicals and pharmaceuticals.

作用機序

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。

分子標的: アミノ酸代謝に関与する酵素と相互作用します。

経路: タンパク質合成および分解に関連する経路に影響を与えます。

類似化合物との比較

類似化合物

2-アミノ-3-(2-クロロフェニル)プロパン酸: 構造と特性が類似した密接に関連する化合物。

3-アミノ-3-(2-クロロフェニル)プロパン酸: 官能基の位置がわずかに異なる、別の類似化合物。

(S)-2-アミノ-3-(3-クロロフェニル)プロパン酸塩酸塩: 原子の空間配置が異なるジアステレオマー。

独自性

3-アミノ-2-(2-クロロフェニル)プロパン酸塩酸塩は、その官能基の特定の配置により、独特の化学的および生物学的特性が得られます。様々な化学反応を起こす能力とその幅広い用途により、科学研究において貴重な化合物となっています。

生物活性

3-Amino-2-(2-chlorophenyl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention in the field of biomedical research due to its unique structural characteristics and potential therapeutic applications. This compound, with the molecular formula C10H12ClNO2 and a molar mass of 213.66 g/mol, is characterized by an amino group, a propanoic acid backbone, and a chlorophenyl substituent. Its hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of this compound primarily stems from its interactions with neurotransmitter systems, particularly glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity within the central nervous system. The compound's ability to modulate excitatory neurotransmission suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Interaction with Receptor Systems

- Glutamate Receptors : The compound may act as a modulator of glutamate receptors, which are vital for cognitive functions.

- Neuroprotective Effects : Preliminary studies indicate that it could exhibit neuroprotective properties, potentially safeguarding neurons from excitotoxicity caused by excessive glutamate.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several promising areas:

Neuroprotective Properties

Studies suggest that this compound may protect neuronal cells from damage associated with oxidative stress and excitotoxicity. Its interaction with glutamate receptors indicates it could be beneficial in managing conditions characterized by neuronal degeneration.

Research Findings

Recent studies have explored the compound's effects on cellular processes:

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective potential of various amino acid derivatives, this compound was found to significantly reduce neuronal cell death in models of oxidative stress.

- Anticancer Activity : Although direct studies on this compound are scarce, related derivatives have demonstrated effective inhibition of cancer cell viability in vitro. For instance, compounds structurally related to this compound showed IC50 values indicating significant anticancer activity against A549 lung cancer cells .

特性

分子式 |

C9H11Cl2NO2 |

|---|---|

分子量 |

236.09 g/mol |

IUPAC名 |

3-amino-2-(2-chlorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-6(8)7(5-11)9(12)13;/h1-4,7H,5,11H2,(H,12,13);1H |

InChIキー |

ACSRTQYZFOFRQP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(CN)C(=O)O)Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。